1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate

Organic Synthesis Protecting Group Chemistry Process Chemistry

1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate (CAS 1048994-21-3), also known as methyl 1-Boc-4-fluoropiperidine-4-carboxylate, is a fluorinated piperidine derivative featuring a Boc-protected amine and a methyl ester. This compound serves as a versatile intermediate in medicinal chemistry for constructing complex molecules, particularly those requiring subsequent selective deprotection or functionalization.

Molecular Formula C12H20FNO4
Molecular Weight 261.29 g/mol
CAS No. 1048994-21-3
Cat. No. B1403171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
CAS1048994-21-3
Molecular FormulaC12H20FNO4
Molecular Weight261.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)F
InChIInChI=1S/C12H20FNO4/c1-11(2,3)18-10(16)14-7-5-12(13,6-8-14)9(15)17-4/h5-8H2,1-4H3
InChIKeyPZANFNHFJJIDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate (CAS 1048994-21-3): A Strategic Orthogonally Protected Building Block for Drug Discovery


1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate (CAS 1048994-21-3), also known as methyl 1-Boc-4-fluoropiperidine-4-carboxylate, is a fluorinated piperidine derivative featuring a Boc-protected amine and a methyl ester. This compound serves as a versatile intermediate in medicinal chemistry for constructing complex molecules, particularly those requiring subsequent selective deprotection or functionalization . The presence of the 4-fluoro substituent on the piperidine ring is a key structural feature, as it can significantly modulate physicochemical properties such as lipophilicity (LogP) and basicity (pKa), which are critical for optimizing pharmacokinetic profiles in drug candidates .

Why Direct Substitution of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate with Common Analogs is Not Advisable


Attempting to substitute this compound with a non-fluorinated or differently protected analog (e.g., 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate or ethyl 1-Boc-4-fluoropiperidine-4-carboxylate) can introduce significant and often detrimental changes to a synthetic route or drug candidate's properties. The C4-fluorine atom is not an inert placeholder; its strong electron-withdrawing effect modulates the pKa of the piperidine nitrogen and can enhance metabolic stability, altering both reactivity in subsequent steps and the final compound's in vivo profile [1]. Furthermore, the specific combination of a Boc-protected amine and a methyl ester provides orthogonal protection. Replacing either protecting group would necessitate a complete redesign of the synthetic sequence, as their selective deprotection is a cornerstone of complex molecule assembly . The following evidence guide quantifies these critical differences.

Quantitative Differentiation of 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate: A Procurement Evidence Guide


Orthogonal Protecting Group Strategy Enables Selective, High-Yielding Synthesis

The combination of a Boc-protected amine and a methyl ester on the 4-fluoropiperidine core allows for fully orthogonal deprotection. This is a direct differentiator from analogs lacking orthogonal handles, which often lead to lower yields and more complex purification. A published synthetic method demonstrates that the target compound can be synthesized from N-Boc-4-piperidinecarboxylic acid methyl ester in 94.28% yield via fluorination with N-fluorobenzenesulfonimide (NFSI) and LDA [1]. This high yield is a direct result of the starting material's and product's orthogonal protecting groups, which tolerate the reaction conditions and allow for straightforward isolation.

Organic Synthesis Protecting Group Chemistry Process Chemistry

Modulation of Lipophilicity (LogP) via 4-Fluoro Substitution Impacts Pharmacokinetics

The introduction of a fluorine atom at the 4-position of the piperidine ring modulates the compound's lipophilicity, a critical parameter for drug-likeness. The target compound has a calculated LogP of 1.8365 [1]. In comparison, the non-fluorinated analog, 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1), has a reported calculated LogP of 1.7-1.8 . This subtle increase in LogP reflects the fluorine atom's ability to enhance membrane permeability without drastically increasing hydrophobicity. Studies on related fluorinated heterocyclic amines confirm that monofluorination of piperidines generally leads to a measured LogD7.4 decrease of 0.2–0.5 units relative to the unsubstituted parent, a trend consistent with the observed LogP values [2].

Physicochemical Properties Medicinal Chemistry Drug Design

Fluorination Confers Enhanced Metabolic Stability Compared to Non-Fluorinated Analogs

The carbon-fluorine bond is one of the strongest in organic chemistry, and its incorporation is a well-established strategy to block metabolic soft spots on heterocyclic rings. For the 4-fluoropiperidine class, this translates to a significant increase in metabolic stability. A study on a related 4-fluoropiperidine hydrobromide demonstrated a 30% longer half-life (t₁/₂) in hepatic microsomes compared to its bromine or chlorine analogs . Furthermore, a systematic study of fluorinated heterocyclic amines found that most compounds in this class exhibit high intrinsic microsomal clearance stability [1].

Metabolic Stability Drug Metabolism Pharmacokinetics

High Commercial Purity Standards (≥97%) Minimize Impurity-Related Experimental Variability

For critical synthetic steps, the purity of a building block directly correlates with yield and the ease of purification. The target compound is commercially available from multiple suppliers at guaranteed high purity levels of 96-97% . This is a key differentiator compared to less common analogs or custom-synthesized intermediates where purity may be lower or less reliably quantified, leading to inconsistent results and increased time spent on purification.

Quality Control Reproducibility Analytical Chemistry

Primary Application Scenarios for 1-Tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate Based on Quantitative Differentiation


Scaffold for Optimizing CNS Drug Candidates

The finely tuned lipophilicity (calculated LogP ≈ 1.84) and the class-level evidence for enhanced metabolic stability and blood-brain barrier permeability make this compound an excellent starting point for synthesizing lead candidates targeting central nervous system (CNS) disorders [1][2]. Researchers developing T-type calcium channel antagonists or 5-HT1A receptor ligands, where 4-fluoropiperidines have shown in vivo CNS efficacy, would benefit from using this specific building block to maintain a favorable pharmacokinetic profile.

Late-Stage Diversification in Complex Molecule Synthesis

The orthogonal protection (Boc-protected amine and methyl ester) is the defining feature for this application. The high-yielding synthesis (94.28%) demonstrates the robustness of this functional group combination [1]. This makes the compound ideal for multi-step syntheses where the piperidine core is introduced early and then selectively deprotected and further functionalized at a late stage, a common requirement in the total synthesis of natural products or complex pharmaceutical agents.

Reference Standard in Fluorine-Specific Physicochemical Studies

Given the calculated LogP (1.8365) and its membership in the well-studied class of monofluorinated piperidines, this compound can serve as a reliable reference or comparator in studies designed to quantify the effect of a single fluorine atom on the properties of heterocyclic amines [1][2]. Its high commercial purity (≥97%) ensures that observed effects are due to the molecule itself and not to confounding impurities, making it suitable for benchmarking in both academic and industrial medicinal chemistry research .

Key Intermediate in the Manufacture of Fluorinated Active Pharmaceutical Ingredients (APIs)

The robust, high-yielding synthetic route to this compound and the class-wide evidence for improved metabolic stability position it as a strategically important intermediate for process chemists. When scaling up the synthesis of a drug candidate containing a 4-fluoropiperidine-4-carboxylate motif, this specific orthogonally protected intermediate allows for a more efficient and cost-effective manufacturing process compared to using non-fluorinated or mono-protected alternatives [1].

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